4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile
Overview
Description
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile is a chemical compound with the CAS Number: 1263211-32-0 . It has a molecular weight of 238.09 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN3/c10-7-4-6(5-11)13-8-2-1-3-12-9(7)8/h4,12H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a solid compound . It has a molecular weight of 238.09 .Scientific Research Applications
Synthetic Methods
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile has been synthesized using various methods. For instance, microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles successfully yielded 5,6,7,8-tetrahydro-1,6-naphthyridines (Zhou, Porco, & Snyder, 2007). This process efficiently produced these heterocycles, which are rarely addressed in chemical literature.
Chemical Properties and Applications
Synthesis of Heterocyclic Derivatives : This compound can act as a starting intermediate for the synthesis of various functionalized chromenes and other heterocyclic derivatives (Azab & Rady, 2012). These derivatives have applications in different scientific fields.
Role in Antibacterial Evaluation : Certain derivatives of 1,8-naphthyridine, which include tetrahydro variants, have been synthesized and evaluated for their antibacterial properties (Santilli, Scotese, & Yurchenco, 1975). Their potential in combating bacterial infections makes them valuable in medicinal chemistry.
Corrosion Inhibition : Naphthyridine derivatives, including this compound, have shown high inhibition activities for corrosion on mild steel surfaces. This suggests their use in industrial applications to prevent metal corrosion (Singh et al., 2016).
Fluorescence Studies : Studies have been conducted to explore the fluorescence properties of naphthyridine-containing compounds, which can have potential applications in materials science and sensor technology (Wei et al., 2014).
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-4-6(5-11)13-8-2-1-3-12-9(7)8/h4,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRZAKBOVDDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CC(=C2NC1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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